molecular formula C4H7NO B166291 Methacrylamide CAS No. 79-39-0

Methacrylamide

Cat. No. B166291
CAS RN: 79-39-0
M. Wt: 85.1 g/mol
InChI Key: FQPSGWSUVKBHSU-UHFFFAOYSA-N
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Description

Methacrylamide is an organic compound with the formula CH2=C(CH3)C(O)NH2 . It is a colorless or white solid and is a monomer for the production of polymers and copolymers, some of which are used in hydrogels . It is also a precursor of methyl methacrylate . Methacrylamide is a functional monomer with three functional groups—vinyl, methyl, and amide—in one molecule and serves as an ingredient in the manufacturing of chemicals utilized across various industries and applications .


Synthesis Analysis

Polymethacrylamide (PMAAm) can be synthesized via a cost-efficient photoiniferter reversible addition–fragmentation chain transfer (RAFT) polymerization . The microwave-induced synthesis of polymethacrylamide-grafted-gellan gum (PMaa-g-GG) was carried out by free radical initiation using cerric (IV) ammonium nitrate (CAN) as a redox initiator .


Molecular Structure Analysis

Methacrylamide is a member of acrylamides and a primary carboxamide . Its molecular formula is C4H7NO .


Chemical Reactions Analysis

Methacrylamide is involved in various chemical reactions. For instance, it is used in the production of hydrogels . It is also used in the synthesis of polymethacrylamide-grafted-gellan gum (PMaa-g-GG) via free radical initiation .


Physical And Chemical Properties Analysis

Methacrylamide is a colorless or white solid . Its molar mass is 85.106 g·mol−1 . It appears as white odorless crystals . Its density is 1.10-1.12 g/cm3 . It has a melting point of 106 to 109 °C and a boiling point of 215 °C . It is soluble in water with a solubility of 202 g/L at 20 °C .

Scientific Research Applications

3D Cell-Culturing Model

Methacrylamide, particularly in the form of Gelatin Methacryloyl (GelMA), is used to create 3D cell-culturing models that simulate the tumor-extracellular matrix microenvironment. This application is crucial for drug screening models, providing a more accurate representation of how drugs will interact with human tissues .

Synthetic Hydrogel Biomaterials

Researchers have developed synthetic hydrogel biomaterials using Methacrylamide that exhibit high-strength, self-healing, stimulus-responsive, adhesive, and antibacterial properties. These materials have significant potential in biomedical applications such as wound healing and tissue engineering .

Long-Term Stability in Tissue Engineering

GelMA has been shown to provide long-term stability for vascularized tissues, which can be used for both in vivo tissue regeneration and in vitro tissue modeling. This stability is essential for the development of tissues that can survive and function over extended periods .

4. Support for Stem Cell Adhesion and Differentiation Methacrylamide-modified gelatin scaffolds have been demonstrated to support the adhesion and differentiation of porcine mesenchymal stem cells (MSCs) into osteogenic lineage. This application is vital for bone tissue engineering and regenerative medicine .

5. Manufacturing of 3D Tissue Engineering Scaffolds Combining photosensitive Methacrylamide-modified gelatin with two-photon polymerization (2PP) allows for the manufacturing of intricate 3D tissue engineering scaffolds. These scaffolds can be tailored to mimic the structure and function of natural tissues .

Safety and Hazards

Methacrylamide is harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of eye contact, it is advised to rinse cautiously with water for several minutes .

Future Directions

Methacrylamide-based polymers have been used in numerous areas of engineering and materials science . They demonstrate outstanding mechanical and optical properties owing to high transparency, lightweight nature, high impact resistance, and stress relaxation across glass transition temperature . These copolymers have unique characteristics of retaining optical and microstructural integrities during successive bending or elongations which make them an attractive choice for materials of stretchable electronics .

Mechanism of Action

Target of Action

Methacrylamide, a colorless or white solid, is primarily used as a monomer for the production of polymers and copolymers . Some of these polymers are used in hydrogels , which are semi-solid structures comprising networks of water-insoluble polymers surrounded by water . These hydrogels are attractive materials for use as tissue engineering scaffolds .

Mode of Action

Methacrylamide is modified via the addition of methacrylate groups to create collagen methacrylamide (CMA) using a synthesis reaction that allows retention of fundamental characteristics of native collagen, including spontaneous fibrillar self-assembly and enzymatic biodegradability . This method allows for a rapid, five-fold increase in storage modulus upon irradiation with 365 nm light .

Biochemical Pathways

Methacrylamide affects the biochemical pathways involved in the formation of hydrogels. The methacrylate groups added to the collagen allow the collagen to self-assemble into a fibrillar hydrogel . This self-assembly is a key part of the biochemical pathway that leads to the formation of the hydrogel.

Pharmacokinetics

The pharmacokinetics of methacrylamide when used in the formation of hydrogels is complex. The methacrylamide is covalently bound to the collagen, forming a stable compound that can be used to form the hydrogel . The hydrogel then has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours .

Result of Action

The result of methacrylamide’s action is the formation of a stable, biodegradable hydrogel. This hydrogel can be used in a variety of biomedical applications, including tissue engineering and wound healing . The hydrogel is mechanically robust, and its properties can be tuned via the application of light .

Action Environment

The action of methacrylamide is influenced by environmental factors such as light and temperature. The storage modulus of the hydrogel formed by methacrylamide can be increased by irradiation with 365 nm light . Additionally, the temperature can affect the rate of the self-assembly process .

properties

IUPAC Name

2-methylprop-2-enamide
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InChI

InChI=1S/C4H7NO/c1-3(2)4(5)6/h1H2,2H3,(H2,5,6)
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InChI Key

FQPSGWSUVKBHSU-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)N
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Molecular Formula

C4H7NO
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Related CAS

25014-12-4
Record name Polymethacrylamide
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DSSTOX Substance ID

DTXSID8029600
Record name Methacrylamide
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Molecular Weight

85.10 g/mol
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Physical Description

Dry Powder, White crystalline solid; [Alfa Aesar MSDS]
Record name 2-Propenamide, 2-methyl-
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Vapor Pressure

0.1 [mmHg]
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Product Name

Methacrylamide

CAS RN

79-39-0
Record name Methacrylamide
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Synthesis routes and methods I

Procedure details

By way of example and not limitation, a description of the present invention, specifically the embodiment illustrated by FIG. 2, when used in an MMA process is provided. The most common feedstock for the production of MMA is acetone cyanohydrin (“ACH”). The first stage of producing MMA from ACH involves hydrolysis where the ACH is hydrolyzed by an excess of sulfuric acid to form alpha-sulfatoisobutyramide (“SIBAM”), alpha-hydroxyisobutyramide (“HIBAM”), methacrylamide (“MAM”), and MAA. Following hydrolysis, the hydrolysis mix is cracked to form MAM and a small amount of MAA, HIBAM and SIBAM. The cracked mix is then esterified with methanol to form valuable product MMA, but a sulfur-bearing residue stream is also produced that contains water, sulfuric acid, ammonium bisulfate, methanol, MMA, MAA, methanesulfonic acid and other trace components. It is desirable to recover the valuable organics from this residue stream and to concentrate the residue so that there is less residue to handle in downstream processing or disposal operations. To accomplish these goals, this sulfur-bearing upper flash tank feedstream is fed, for example, through conduit 22 into upper flash tank 24 where some of the water and organic components including MMA, MAA, and methanol are removed from the stream and taken overhead through conduit 21 to condenser 26. The remainder of the residue, which is primarily ammonium sulfate, ammonium bisulfate, sulfuric acid, water, acetone, disulfonic acid, methanol, MAA and MMA, exits flash tank 24 and is conveyed into stripping vessel 30 via conduit 28. In stripping vessel 30, separation occurs and valuable organics components like methanol, MMA and MAA along with water are taken overhead via conduit 23 to condenser 32. From condenser 32 and condenser 26, the recovered organics and water can be recycled back into the process or stored via conduit 27 and conduit 25, respectively. From stripping vessel 30, the stripping vessel residue stream, which is primarily ammonium sulfate, ammonium bisulfate, sulfuric acid, water, acetone disulfonic acid, methanol, MAA and MMA, is fed into lower flash tank 34 by conduit 36. While the stripping vessel residue stream is residing in lower flash tank 34, methanol is added to the residue via conduit 42 to induce chemical reactions between and among components of the stripping vessel residue stream to produce lighter organic components, specifically MMA from MAA and methanol. These organic components are recovered at condenser 32 via conduit 35, stripping vessel 30 and conduit 23. The lower flash tank residue stream exits lower flash tank 34 and is fed to heat exchanger 38 via conduits 31 and 33 and then refed into lower flash tank 34 via conduit 29 after exiting the heat exchanger. Once the optimal amount of organics have been recovered, the lower flash tank residue stream, which is primarily composed of ammonium sulfate, ammonium bisulfate, sulfuric acid, water, and acetone disulfonic acid, exits the residue treatment system at conduit 40 for further processing or disposal.
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Synthesis routes and methods II

Procedure details

At the completion of the reaction (100% conversion of nitrile), the product mixture was decanted from the biocatalyst beads, and additional distilled, deionized water, 0.2 mL of 0.20 M calcium acetate buffer (pH 7.0, 2.0 mM final calcium ion concentration in reaction mixture) and 10, 20, 40 or 60 mmol of acrylonitrile, methacrylonitrile, or 3-hydroxy-valeronitrile mixed with the reaction heel (immobilized-cell catalyst and remaining product mixture from the first reaction) at 25° C. or 35° C. At the completion of the second reaction, the product mixture was decanted and a third reaction performed as before. The reaction time, product yield for acrylamide, methacrylamide, or 3-hydroxyvaleramide, and the percent recovered biocatalyst activity for each recycle reaction is listed in Table 11 below.
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nitrile
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Synthesis routes and methods III

Procedure details

reacting acetone cyanohydrin with sulphuric acid or an oleum, in order to obtain methacrylamide;
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Synthesis routes and methods IV

Procedure details

A 2,4-dimethylglutarimide, styrene, and cyclohexyl methacrylate containing polymer was prepared by the techniques of copolymerization and glutarimidization. Accordingly an interpolymer of styrene, cyclohexyl methacrylate, and methacrylamide was prepared. In a 1.5 liter, glass reactor fitted with inlet tubes, nitrogen pad, and stirrer, styrene 29 g, cyclohexyl methacrylate 225 g, and methacrylamide 122 g, were introduced, along with 50 percent based o monomer weight of N,N-dimethylformamide solvent. 250 ppm of a peroxide initiator 1,1-bis(t-butylperoxy)cyclohexane was introduced and the reactor heated to 80-100° C. with stirring. Reaction was continued only a short time period (10-20 percent conversion) to prevent polymer compositional drift and possible degeneration of optical properties. The polymer was recovered by precipitation in methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methacrylamide
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Reactant of Route 2
Methacrylamide
Reactant of Route 3
Methacrylamide
Reactant of Route 4
Methacrylamide
Reactant of Route 5
Methacrylamide
Reactant of Route 6
Methacrylamide

Q & A

Q1: What is the molecular formula and weight of methacrylamide?

A1: Methacrylamide has the molecular formula C4H7NO and a molecular weight of 85.106 g/mol.

Q2: Are there any spectroscopic techniques used to characterize methacrylamide and its polymers?

A2: Yes, multiple spectroscopic techniques are commonly employed. These include:* FTIR: Fourier Transform Infrared Spectroscopy helps identify functional groups and characterize polymer structures. [, , , ]* NMR: Nuclear Magnetic Resonance spectroscopy provides information about the structure, tacticity, and composition of methacrylamide polymers. [, , , , , , ] * ESR: Electron Spin Resonance is used to study the radicals formed during methacrylamide polymerization, especially under irradiation. [, ]

Q3: How does the presence of methacrylamide units in copolymers affect their properties compared to pure poly(methacrylic acid) or poly(acrylamide)?

A3: Incorporating methacrylamide can significantly alter copolymer properties:* Hydrophilicity/Hydrophobicity: The ratio of methacrylamide to other monomers like styrene can be adjusted to fine-tune the hydrophilicity of copolymers, influencing their interaction with water and biological systems. [] * Thermal Properties: Methacrylamide content impacts the glass transition temperature (Tg) of copolymers, affecting their flexibility and thermal stability. [, , ]* Mechanical Properties: Studies show that methacrylamide incorporation can influence properties like hardness and polymerization shrinkage in copolymers with hydroxyalkyl methacrylates. []

Q4: What are some initiation methods for the polymerization of methacrylamide?

A4: Several methods have been explored for initiating methacrylamide polymerization:* Redox Initiation: Systems like potassium permanganate with pyruvic acid or glycollic acid can effectively initiate radical polymerization of methacrylamide. [, ]* Radiation-Induced: Gamma radiation from sources like 60Co can initiate graft copolymerization of methacrylamide onto materials like silk fabric, modifying their properties. [, ] * Free Radical Polymerization: Methacrylamide can undergo free radical polymerization using initiators like potassium persulfate or azobisisobutyronitrile (AIBN). [, , ] * Anionic Polymerization: Specific initiators like lithium N-benzyltrimethylsilylamide (BnTMSNLi), often in the presence of aluminum compounds, can facilitate the controlled anionic polymerization of methacrylamide. []

Q5: Does the polymerization method affect the properties of the resulting polymethacrylamide?

A5: Yes, the polymerization method can significantly impact the final polymer properties. For instance, anionic polymerization, specifically with BnTMSNLi, enables the synthesis of polymethacrylates with controlled tacticity (syndiotactic or heterotactic) and narrow molecular weight distribution (MWD). [] This level of control is not always achievable with free radical polymerization.

Q6: What is cyclopolymerization and how is it relevant to methacrylamide?

A6: Cyclopolymerization is a unique type of polymerization where a diene monomer forms a polymer chain containing cyclic units. N-substituted dimethacrylamides, derivatives of methacrylamide, can undergo cyclopolymerization, leading to polymers with varying ring sizes (five- or six-membered rings) depending on the substituent. []

Q7: Can Lewis acids influence the polymerization of methacrylamide?

A7: Yes, Lewis acids, particularly rare-earth metal trifluoromethanesulfonates like Yb(OSO2CF3)3, can impact the stereochemistry during the radical polymerization of methacrylamide and its N-alkyl derivatives. This influence is solvent-dependent, with methanol favoring isotacticity for some derivatives. []

Q8: How are polymethacrylamides used in drug delivery systems?

A8: Polymethacrylamides, especially poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), are attractive for drug delivery due to their biocompatibility and versatility:* Targeted Delivery: PHPMA can be conjugated with targeting moieties like sugars (e.g., galactose) to achieve specific delivery to cells with corresponding receptors, such as liver cells. [, ]* Stimuli-Responsive Release: Copolymers of methacrylamide derivatives, like N-isopropylacrylamide and N-isopropylmethacrylamide, can create nanogels that release drugs in response to temperature changes, potentially useful for localized drug release at infection sites. []* Improved Drug Solubility: Hydrophobic drugs can be encapsulated within PHPMA-based micelles formed by polymers with hydrophobic end groups like cholesterol, potentially improving drug solubility and bioavailability. []

Q9: Are there applications of methacrylamide polymers in areas other than drug delivery?

A9: Yes, their properties make them suitable for diverse applications:* Thermoresponsive Materials: Poly(N-isopropylacrylamide-co-N-isopropylmethacrylamide) copolymers exhibit temperature-dependent phase transitions, making them suitable for applications like temperature-responsive chromatography matrices. []* Anti-biofouling Surfaces: Zwitterionic poly(carboxybetaine methacrylamide) brushes, grafted onto surfaces using techniques like nitroxide-mediated free radical polymerization (NMFRP), can resist nonspecific protein adsorption, making them promising for biocompatible materials. []* Membranes: Copolymers of methacrylamide, with controlled hydrophilicity, show promise as membranes in artificial organs like carbon kidneys. []

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